molecular formula C10H16N2 B1421852 Methyl[1-(pyridin-2-yl)butyl]amine CAS No. 1178219-60-7

Methyl[1-(pyridin-2-yl)butyl]amine

Cat. No. B1421852
CAS RN: 1178219-60-7
M. Wt: 164.25 g/mol
InChI Key: VBLRXHGJUDACMA-UHFFFAOYSA-N
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Description

“Methyl[1-(pyridin-2-yl)butyl]amine” is a chemical compound with the CAS Number: 1178219-60-7 . Its IUPAC name is N-methyl-1-(2-pyridinyl)-1-butanamine . The molecular weight of this compound is 164.25 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N2/c1-3-6-9(11-2)10-7-4-5-8-12-10/h4-5,7-9,11H,3,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 164.25 .

Scientific Research Applications

  • Catalytic Applications :

    • Methyl[1-(pyridin-2-yl)butyl]amine derivatives have been used as catalysts in Suzuki cross-coupling reactions, particularly for the activation of aryl chlorides. One such example is the use of group 10 metal aminopyridinato complexes, which showed remarkable activity in polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane) (Deeken et al., 2006).
  • Material Science Applications :

    • Novel fluorescent dyes based on this compound, such as bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), have been synthesized. These compounds act as sensors for the fluorescence detection of small inorganic cations in highly polar solvents (Mac et al., 2010).
  • Analytical Chemistry Applications :

    • In the field of analytical chemistry, this compound derivatives have been employed as ligands in the preparation of copper(II) complexes. These complexes have been studied for their reactivity with hydrogen peroxide, providing insights into the effects of aromatic substituents on the coordination chemistry of ligands (Kunishita et al., 2008).
  • Chemical Synthesis Applications :

    • The compound has been used as an intermediate in the synthesis of various chemicals, exemplified by its role in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).
    • It has also been utilized in the synthesis of imidazole and methyl-pyrazole based pyridine ligands, which have been applied in the extraction of metal ions like nickel(II) and copper(II) (Pearce et al., 2019).

Safety and Hazards

The safety information for “Methyl[1-(pyridin-2-yl)butyl]amine” includes several hazard statements such as H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

N-methyl-1-pyridin-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-6-9(11-2)10-7-4-5-8-12-10/h4-5,7-9,11H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLRXHGJUDACMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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